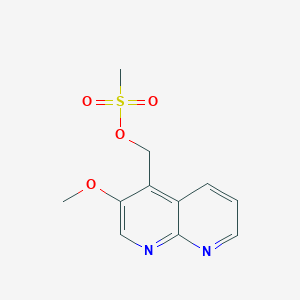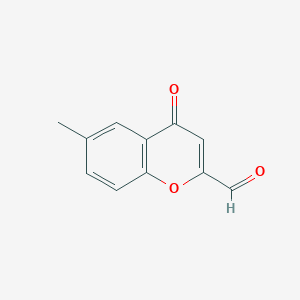![molecular formula C13H18ClNO B13872863 [2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methanol](/img/structure/B13872863.png)
[2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methanol is an organic compound that features a chlorinated phenyl ring substituted with a methylpiperidinyl group and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methanol typically involves the chlorination of a phenyl ring followed by the introduction of a piperidinyl group and a hydroxymethyl group. One common method involves the reaction of 2-chlorobenzaldehyde with 4-methylpiperidine in the presence of a reducing agent such as sodium borohydride to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding a methyl group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
Oxidation: [2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]carboxylic acid.
Reduction: [2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methanol is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of chlorinated phenyl rings and piperidinyl groups on biological systems. It can serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may be investigated for its activity against certain diseases or conditions, particularly those involving the central nervous system due to the presence of the piperidinyl group.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its structural features may impart desirable characteristics such as stability, reactivity, or solubility to the materials.
Wirkmechanismus
The mechanism of action of [2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methanol involves its interaction with specific molecular targets. The chlorinated phenyl ring and piperidinyl group may interact with enzymes, receptors, or other proteins, leading to changes in their activity. The hydroxymethyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methane: Lacks the hydroxymethyl group, resulting in different reactivity and biological activity.
[2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]carboxylic acid:
[2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]amine: Features an amine group, leading to different interactions with biological targets.
Uniqueness
The presence of both a chlorinated phenyl ring and a piperidinyl group in [2-Chloro-5-(4-methylpiperidin-1-yl)phenyl]methanol makes it unique compared to other similar compounds. The hydroxymethyl group adds further versatility, allowing for additional chemical modifications and interactions.
Eigenschaften
Molekularformel |
C13H18ClNO |
|---|---|
Molekulargewicht |
239.74 g/mol |
IUPAC-Name |
[2-chloro-5-(4-methylpiperidin-1-yl)phenyl]methanol |
InChI |
InChI=1S/C13H18ClNO/c1-10-4-6-15(7-5-10)12-2-3-13(14)11(8-12)9-16/h2-3,8,10,16H,4-7,9H2,1H3 |
InChI-Schlüssel |
PDAVQUBFICWSIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1)C2=CC(=C(C=C2)Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-5,6-dimethyl-2-propan-2-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13872784.png)

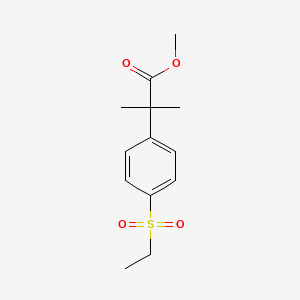

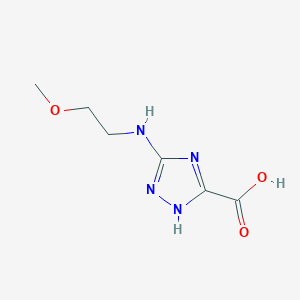
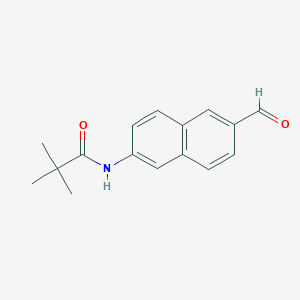
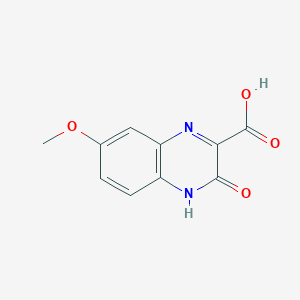
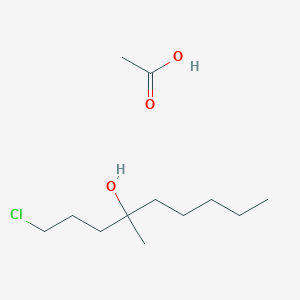
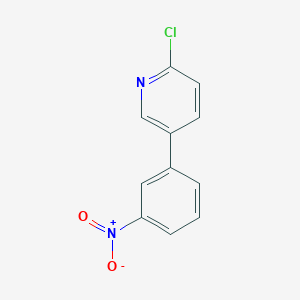
![Imidazo[1,2-a]pyridine-2-carboxamide,5-methyl-n-phenyl-](/img/structure/B13872832.png)
![Ethyl 2-[2-(1,3-thiazol-4-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B13872835.png)
![tert-butyl N-[2-amino-2-(3-nitrophenyl)ethyl]-N-methylcarbamate](/img/structure/B13872837.png)
